2-Chloroethyl ethyl sulfide
Overview
Description
2-Chloroethyl ethyl sulfide is an organosulfur compound with the chemical formula C(_4)H(_9)ClSThis compound has been extensively studied due to its structural similarity to sulfur mustard, a well-known chemical warfare agent .
Mechanism of Action
Target of Action
2-Chloroethyl ethyl sulfide (2-CEES) is an organosulfur compound . It is a part of the family of vesicant compounds known as half mustards It has been reported that 2-cees adsorbs on ti-oh by forming hydrogen bonding via both the chlorine and sulfur moieties .
Mode of Action
It has been reported that 2-cees causes a significant increase in mitochondrial dysfunction . This dysfunction is followed by increases in mitochondrial reactive oxygen species (ROS), which peak 12 hours after exposure .
Biochemical Pathways
2-CEES has been shown to induce oxidative stress, which in turn regulates inflammation and apoptosis in keratinocytes . This stress is mediated by the Erk1/2 mitogen–activated protein kinases (MAPKs) and phosphatidylinositol-3-kinase (PI3K/Akt) signaling cascades . The accumulated free radicals act as key functional mediators for inflammation and apoptosis via these regulatory signaling cascades .
Result of Action
The result of 2-CEES action includes cellular stress, inflammation, and apoptosis . The cellular stress is initiated by the disruption of the cellular antioxidant defense capacities, leading to an increase in free oxygen and nitrogen radical accumulation . This leads to inflammation, disruption of cell–cell communication, deregulation of the cell cycle, and apoptosis .
Action Environment
The action of 2-CEES can be influenced by environmental factors. For instance, the operating temperature can greatly reduce the number of electrons in the conduction band of WO3, a material used in a 2-CEES gas sensor . This reduction in electron supply can affect the reaction of 2-CEES with oxygen in the atmosphere . .
Biochemical Analysis
Biochemical Properties
2-Chloroethyl ethyl sulfide has been found to induce oxidative stress and oxidative DNA damage in cells . It disrupts the cellular antioxidant defense capacities leading to an increase in mitochondrial and cellular reactive oxygen species . The specific enzymes, proteins, and other biomolecules it interacts with are not clearly elucidated .
Cellular Effects
Exposure to this compound can cause DNA damage in skin epidermal cells and fibroblasts . It also disrupts protein carbonylation and lipid peroxidation in keratinocytes leading to inflammation, crash of the cell–cell communication, cell cycle deregulation, and apoptosis via Erk1/2-PI3K/Akt pathways .
Molecular Mechanism
The molecular mechanisms of this compound-induced oxidative stress are not clearly elucidated . It has been suggested that accumulated free radicals act as key functional mediators for inflammation, and apoptosis via Erk1/2-PI3K/Akt regulatory signaling cascades induced by this compound exposure .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been found to disrupt the cellular antioxidant defense capacities . Detailed information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is not clearly available.
Dosage Effects in Animal Models
In animal models, this compound has been found to cause skin injury . The effects of this compound vary with different dosages . Detailed information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is not clearly available.
Metabolic Pathways
The metabolic pathways that this compound is involved in are not clearly elucidated. It has been found to disrupt the glycolytic flux, consistent with the observed decrease in 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase (PFK-2) concentration .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chloroethyl ethyl sulfide can be synthesized through the reaction of ethyl mercaptan with ethylene chlorohydrin. The reaction typically occurs under acidic conditions to facilitate the substitution of the hydroxyl group with a chlorine atom, forming the desired product .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where ethyl mercaptan and ethylene chlorohydrin are combined under controlled temperatures and pressures. The reaction mixture is then purified through distillation to obtain the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction of this compound can yield ethyl mercaptan and ethylene. Reducing agents such as lithium aluminum hydride are typically used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; reactions are often conducted in anhydrous solvents.
Substitution: Hydroxide ions, ammonia; reactions are usually performed in aqueous or alcoholic solutions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Ethyl mercaptan, ethylene.
Substitution: 2-Hydroxyethyl ethyl sulfide.
Scientific Research Applications
2-Chloroethyl ethyl sulfide has several applications in scientific research:
Chemistry: Used as a simulant for sulfur mustard in studies related to chemical warfare agent detection and decontamination.
Biology: Investigated for its effects on cellular structures and functions, particularly in studies of vesicant-induced damage.
Medicine: Explored for its potential use in developing antidotes and treatments for chemical warfare agent exposure.
Industry: Utilized in the synthesis of other organosulfur compounds and as an intermediate in various chemical processes
Comparison with Similar Compounds
Sulfur Mustard (Bis(2-chloroethyl) sulfide): A more potent vesicant with similar alkylating properties.
2-Chloroethyl methyl sulfide: A related compound with a methyl group instead of an ethyl group.
2-Chloroethyl phenyl sulfide: Contains a phenyl group, leading to different chemical properties and reactivity.
Uniqueness: 2-Chloroethyl ethyl sulfide is unique due to its intermediate vesicant properties, making it a valuable simulant for studying the effects and detection of sulfur mustard without the extreme toxicity. Its structural simplicity also allows for easier handling and manipulation in laboratory settings .
Properties
IUPAC Name |
1-chloro-2-ethylsulfanylethane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9ClS/c1-2-6-4-3-5/h2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBNVXYXIRHSYEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3027295 | |
Record name | 2-Chloroethyl ethyl sulfide | |
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Molecular Weight |
124.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with a mild sulfide odor; [HSDB] Clear slightly yellow liquid with a sulfide stench; [Acros Organics MSDS] | |
Record name | 2-Chloroethyl ethyl sulfide | |
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Boiling Point |
156 °C | |
Record name | 2-CHLOROETHYL ETHYL SULFIDE | |
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Solubility |
Slightly soluble in water, Sol in chloroform, Soluble in ether and chloroform | |
Record name | 2-CHLOROETHYL ETHYL SULFIDE | |
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Density |
1.0663 at 20 °C/4 °C | |
Record name | 2-CHLOROETHYL ETHYL SULFIDE | |
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Vapor Density |
4.27 (air= 1) | |
Record name | 2-CHLOROETHYL ETHYL SULFIDE | |
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Vapor Pressure |
3.4 [mmHg], 3.4 mm Hg @ 25 °C | |
Record name | 2-Chloroethyl ethyl sulfide | |
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Record name | 2-CHLOROETHYL ETHYL SULFIDE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5744 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Alkylates guanine at the N7 position and adenine at the N3 position producing G-C to A-T transitions during replication and producing apurinic sites which are lethal unless repaired by excision repair systems., O6-Ethylthioethyldeoxyguanosine was synthesized from 6-chloro-3',5'-di-O-aectyldeoxyguanosine and characterized by UV, fluorescence, and mass spectrometry. High pressure liquid chromatography studies showed that this modified nucleoside was formed when chloroethyl ethyl sulfide reacts with dexoyguanosine. This result supports the hypothesis that the mutagenic effects ... are caused in part by substitution of the O6-position of deoxyguanosine., Exposure of spleen lymphocytes to 2-chloroethylethyl sulfide (CEES) leads to a reduction of the intracellular ATP level, followed by a decrease in cell viability. Addition of nicotinamide, an inhibitor of poly(ADP-ribose) polymerase (PADPRP), restores both ATP level and viability, indicating that an activation of poly(ADP-ribose) polymerase is responsible for the cytotoxicity of 2-chloroethylethyl sulfide. The involvement of a Ca2+-mediated process in cytotoxicity is suggested. Verapamil, EGTA, trifluoperazine, and butacaine exhibit a partial protection (20 to 58%) against the cytotoxicity of 2-chloroethylethyl sulfide. Investigation of the causative role of proteolytic degradation in cell death indicate that pepstatin and leupeptin exert a substantial protective effect (60 to 70%), suggesting the involvement of lysosomal destabilization in 2-chloroethylethyl sulfide-induced cytotoxicity. Also, lysosomotropic agents markedly decrease the cytotoxicity. Lysosomal labilization may be a mechanism for the cytotoxicity of 2-chloroethylethyl sulfide. | |
Record name | 2-CHLOROETHYL ETHYL SULFIDE | |
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Color/Form |
Colorless liquid | |
CAS No. |
693-07-2 | |
Record name | 2-Chloroethyl ethyl sulfide | |
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Record name | 2-Chloroethyl ethyl sulfide | |
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Record name | 2-CHLOROETHYL ETHYL SULFIDE | |
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Record name | Ethane, 1-chloro-2-(ethylthio)- | |
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Record name | 2-Chloroethyl ethyl sulfide | |
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Record name | 2-chloroethyl ethyl sulphide | |
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Record name | 2-ETHYLTHIOETHYL CHLORIDE | |
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Record name | 2-CHLOROETHYL ETHYL SULFIDE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does CEES interact with its target and what are the downstream effects?
A1: CEES primarily exerts its toxic effects through alkylation of biomolecules, particularly DNA. [, ] It forms covalent bonds with nucleophilic sites on DNA bases, leading to DNA damage, mutations, and potentially cancer. [, , ] CEES exposure also induces oxidative stress, characterized by depletion of antioxidants like glutathione and increased lipid peroxidation. [] Additionally, CEES triggers inflammatory responses, evidenced by elevated levels of pro-inflammatory cytokines and neutrophil infiltration. []
Q2: What is the molecular formula, weight, and key spectroscopic data for CEES?
A2:
- Spectroscopic data:
- Proton NMR: Detailed proton assignments for CEES in various deuterated solvents have been reported, providing a valuable tool for its identification. []
- Infrared Spectroscopy (IR): IR spectroscopy has been used to study the interaction of CEES with different surfaces, including silica and titanium dioxide, revealing insights into its adsorption mechanisms. [, , , , ]
Q3: How has computational chemistry been applied to research on CEES?
A5: Computational methods like density functional theory (DFT) have been employed to investigate the interaction of CEES with different surfaces and to elucidate the mechanisms of its degradation by catalysts. [] These simulations provide valuable insights into the molecular-level interactions that govern CEES's behavior.
Q4: How do structural modifications of CEES influence its activity?
A6: Studies comparing CEES with sulfur mustard (HD) highlight the significance of the bis(2-chloroethyl) moiety in HD's higher toxicity. [] The presence of two reactive chloroethyl groups in HD enables crosslinking of DNA and proteins, leading to more severe and persistent effects compared to the monofunctional CEES. []
Q5: What is known about the stability of CEES and strategies to mitigate its effects?
A7: CEES degrades in the environment through hydrolysis, and research has explored various decontamination methods, including catalytic oxidation and plasma treatment. [, , , ] Furthermore, investigations have focused on identifying compounds capable of neutralizing CEES's toxicity. For example, methimazole demonstrated promising results in mitigating CEES-induced cytotoxicity and promoting cell survival. []
Q6: What are the toxicological properties and safety concerns associated with CEES?
A8: CEES is a known vesicant and poses significant health risks upon exposure. [] Researchers handling CEES must adhere to strict safety protocols to minimize the risk of accidental exposure. [, ]
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